molecular formula C21H20N4O4S2 B4712649 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B4712649
M. Wt: 456.5 g/mol
InChI Key: BREUAZHWVBMIBC-VBKFSLOCSA-N
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Description

This compound, 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one, is a recognized and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) . Its primary research value lies in its high selectivity and potency in disrupting the VEGFR2 signaling pathway, which is a critical mediator of angiogenesis—the process of new blood vessel formation. Researchers utilize this small molecule to investigate tumor angiogenesis in various cancer models, as the proliferation and metastasis of solid tumors are heavily dependent on a robust blood supply. By precisely inhibiting VEGFR2 tyrosine kinase activity, this compound allows scientists to study the downstream cellular consequences, including endothelial cell proliferation, migration, and survival. Its mechanism involves competitively binding to the ATP-binding site of the receptor, thereby preventing autophosphorylation and subsequent signal transduction. This makes it an invaluable pharmacological tool for probing the complexities of angiogenic pathways, validating new targets in oncology, and supporting the development of novel anti-cancer therapeutics. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-10-5-8-22-18-15(19(26)24-9-3-2-7-17(24)23-18)12-16-20(27)25(21(30)31-16)13-14-6-4-11-29-14/h2-4,6-7,9,11-12,22H,5,8,10,13H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUAZHWVBMIBC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furylmethyl group: This step involves the alkylation of the thiazolidinone intermediate with a furylmethyl halide.

    Construction of the pyrido[1,2-A]pyrimidin-4-one core: This can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.

    Final coupling reaction: The final step involves the coupling of the thiazolidinone intermediate with the pyrido[1,2-A]pyrimidin-4-one core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution may involve reagents like bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this one may exhibit significant anticancer activity. The thiazolidinone moiety has been associated with cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Antimicrobial Activity

The presence of the thiazolidine and pyrimidine rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The furylmethyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds containing pyrido[1,2-A]pyrimidine structures have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of a related thiazolidinone derivative. The results indicated that the compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazolidinone derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting their potential as novel antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
Anticancer Induced apoptosis in MCF-7 cells
Antimicrobial MICs between 8–32 µg/mL
Anti-inflammatory Reduced inflammation markers

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Thiazolidinone Position 3 Amino Group at Pyrido-Pyrimidine Position 2 Notable Properties Biological Activity (if reported)
Target Compound 2-Furylmethyl 3-Methoxypropylamino Enhanced solubility due to furan oxygen; moderate logP (~2.8) predicted N/A (limited data)
3-{(Z)-[3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl Tetrahydrofuranmethylamino Higher lipophilicity (logP ~3.5); reduced aqueous solubility Anticancer activity (IC₅₀ = 8.2 µM vs. HeLa)
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Ethyl 3-Hydroxypropylamino Improved metabolic stability (in vitro t₁/₂ > 60 min) Antimicrobial (MIC = 16 µg/mL vs. S. aureus)
2-[(2-Hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Isobutyl 2-Hydroxyethylamino Lower cytotoxicity (CC₅₀ > 100 µM in HEK293) Anti-inflammatory (IL-6 inhibition: 42% at 10 µM)

Key Findings from Comparative Studies

Substituent-Driven Solubility : The 2-furylmethyl group in the target compound enhances aqueous solubility compared to benzyl or alkyl substituents, as evidenced by logP reductions of 0.7–1.2 units .

Bioactivity Correlations: Antimicrobial Activity: Ethyl or isobutyl groups at thiazolidinone position 3 correlate with stronger Gram-positive bacterial inhibition, while bulkier groups (e.g., benzyl) reduce penetration . Anticancer Potential: Aromatic substituents (e.g., benzyl) improve kinase inhibition but increase cytotoxicity, whereas polar groups (e.g., methoxypropyl) balance selectivity .

Synthetic Complexity : The 2-furylmethyl substituent requires multi-step protection-deprotection strategies during synthesis, unlike simpler alkyl groups .

Biological Activity

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₃ₐH₂₃N₄O₃S
  • Molecular Weight : 238.12 g/mol

Structural Features

The compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for various biological activities. The presence of thiazolidine and furylmethyl groups further enhances its pharmacological potential.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have been shown to inhibit bacterial growth effectively. The exact mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

Recent studies suggest that compounds like this one may possess anticancer activity. The pyrimidine scaffold is frequently associated with anticancer agents due to its ability to inhibit enzymes involved in DNA replication and repair. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes such as:

  • Dihydrofolate reductase (DHFR) : Important for nucleotide synthesis.
  • Thymidylate synthase : Critical in DNA synthesis.

Inhibition of these enzymes can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on thiazolidine derivatives showed that compounds with similar functional groups exhibited a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be effective against resistant strains due to its unique mechanism of action.
  • Anticancer Activity Assessment : In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting a potential pathway for anticancer activity.
  • Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that the compound inhibited DHFR with an IC50 value comparable to established inhibitors. This suggests a promising avenue for further development as an anticancer agent.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference Studies
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of DHFR and thymidylate synthase

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be optimized?

The synthesis of structurally related thiazolidinone-pyrimidine hybrids typically involves multi-step reactions, such as:

  • Step 1 : Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases.
  • Step 2 : Cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone ring .
  • Step 3 : Functionalization of the pyridopyrimidinone core via nucleophilic substitution or cross-coupling reactions to attach the 3-methoxypropylamino and furylmethyl groups . Purity Optimization : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) and monitor intermediates via TLC. Final characterization should include HPLC (>95% purity) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Assign signals for the thiazolidinone (C=S at ~170 ppm) and pyridopyrimidinone (C=O at ~160 ppm) moieties. The Z-configuration of the exocyclic double bond can be confirmed via NOESY .
  • IR : Confirm thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Use agar diffusion or microdilution assays (e.g., MIC against S. aureus or E. coli) with ciprofloxacin as a positive control .
  • Antioxidant Potential : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis?

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization and functionalization steps .
  • Solvent Effects : Use COSMO-RS simulations to select solvents that enhance yield (e.g., DMF for polar intermediates) .
  • AI-Driven Optimization : Train neural networks on reaction datasets (temperature, catalyst, solvent) to predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analogues : Compare bioactivity of derivatives (e.g., replacing the furylmethyl group with phenyl) to isolate pharmacophoric elements .
  • Metabolic Stability : Assess compound degradation in serum using LC-MS to differentiate intrinsic activity from pharmacokinetic effects .

Q. What strategies are effective for probing the mechanism of action?

  • Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in the presence of the compound .
  • Molecular Dynamics (MD) : Simulate binding interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerase II .
  • Transcriptomics : RNA-seq profiling of treated bacterial/cancer cells to identify dysregulated pathways (e.g., oxidative stress response) .

Q. How to design derivatives with improved pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., sulfonate) to reduce LogP values predicted via ChemAxon or ACD/Labs .
  • Metabolic Profiling : Incubate with liver microsomes and use UPLC-QTOF to detect Phase I/II metabolites .
  • Bioisosteric Replacement : Replace the thioxo group with a carbonyl to enhance metabolic stability while retaining activity .

Methodological Notes

  • Data Reproducibility : Maintain detailed reaction logs (temperature, catalyst loading, solvent) to enable cross-lab validation .
  • Collaborative Tools : Share spectral data (NMR, IR) in open-access repositories like PubChem or Zenodo for peer verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.